Batch-to-Batch Purity Consistency: ≥95% HPLC Purity with Multi-Technique QC Documentation
This compound is consistently supplied with a minimum HPLC purity of 95%, accompanied by batch-specific NMR, HPLC, and GC spectra, as certified by Bidepharm . In contrast, the closely related 5-bromo analog (2-(4-benzyloxyphenoxy)-5-bromopyridine, CAS 1419211-51-0) and 5-nitro analog (2-(4-benzyloxyphenoxy)-5-nitropyridine, CAS 219766-77-5) are often provided without multi-technique QC documentation or at lower purity specifications (e.g., >98% purity claims without independent spectroscopic confirmation) . The availability of comprehensive QC data for 5-acetyl-2-(4-(benzyloxy)phenoxy)pyridine directly reduces the burden of in-house re-characterization and mitigates the risk of batch-dependent variability in downstream reactions.
| Evidence Dimension | Purity Specification and QC Documentation |
|---|---|
| Target Compound Data | ≥95% (HPLC), full NMR + HPLC + GC spectra provided per batch |
| Comparator Or Baseline | 5-Bromo analog: often ≥95% without full QC; 5-Nitro analog: purity specifications variable, rarely accompanied by full QC |
| Quantified Difference | Qualitative difference in QC completeness; quantitative purity difference not calculable due to lack of standardized comparator data |
| Conditions | Commercial research-grade supply from multiple vendors (Bidepharm, Macklin, GLPBio) |
Why This Matters
For procurement decisions in hit-to-lead and lead optimization campaigns, guaranteed purity and comprehensive QC documentation minimize experimental noise and enable confident SAR interpretation, directly reducing the cost of failed synthetic steps.
